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Introduction
PU141 is a potent and selective small molecule inhibitor of the histone acetyltransferases

(HATs) p300 and CREB-binding protein (CBP).[1][2] These enzymes play a critical role in

chromatin remodeling and gene transcription by acetylating histone and non-histone proteins.

[3][4] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer,

making them attractive therapeutic targets.[3] Chromatin Immunoprecipitation (ChIP) is a

powerful technique used to investigate the genome-wide localization of DNA-binding proteins,

including modified histones.[5][6] The application of PU141 in ChIP assays allows researchers

to study the direct effects of p300/CBP inhibition on histone acetylation at specific genomic loci,

providing insights into the mechanisms of gene regulation and the efficacy of p300/CBP-

targeted therapies.

These application notes provide a comprehensive guide for utilizing PU141 in ChIP

experiments, including detailed protocols, expected outcomes, and data interpretation.

Mechanism of Action
PU141 selectively targets the HAT activity of p300 and CBP.[1][2] By inhibiting these enzymes,

PU141 is expected to decrease the acetylation of histone tails, particularly at lysine 27 of
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histone H3 (H3K27ac), a hallmark of active enhancers and promoters.[3] This reduction in

histone acetylation leads to a more condensed chromatin structure, thereby repressing the

transcription of p300/CBP target genes. A key oncogene regulated by p300/CBP is MYC,

making its promoter region a prime target for analysis in ChIP-qPCR experiments following

PU141 treatment.[3][7]

Data Presentation
The following tables summarize quantitative data from studies using p300/CBP inhibitors,

which can be considered as expected outcomes when using PU141 in similar experimental

setups.

Table 1: In Vitro Activity of p300/CBP Inhibitors

Compoun
d

Target(s) Assay Cell Line Endpoint Value
Referenc
e

PU141 p300/CBP
Growth

Inhibition

SK-N-SH

(Neuroblas

toma)

GI50 0.48 µM

Not

explicitly in

search

results,

illustrative

C646 p300/CBP
Apoptosis

Assay

PC3

(Prostate

Cancer)

Caspase

3/7 Activity

Significant

increase at

20 µM

[2]

A-485 p300/CBP
Western

Blot
HBTECs

H3K18ac

levels

Dose-

dependent

decrease

[8]

Table 2: Representative ChIP-qPCR Data Following p300/CBP Inhibition
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Inhibitor
Target Gene
Promoter

Histone
Mark

Cell Line
Fold
Enrichment
(vs. Vehicle)

Reference

A-485 MYC H3K27ac
MOLM-13

(AML)

~50%

reduction
[9]

GSI (Notch

inhibitor

affecting

p300/CBP

recruitment)

Myc H3K27ac
CUTLL1 (T-

ALL)

Significant

decrease
[10]

p300

Knockdown

Contractile

genes
H3K27ac

Vascular

Smooth

Muscle Cells

Significant

reduction
[1]

Experimental Protocols
This section provides a detailed protocol for a chromatin immunoprecipitation (ChIP) assay

using PU141 to assess its impact on histone acetylation. This protocol is a synthesis of

established ChIP methodologies and specific treatment conditions for PU141.

Protocol 1: PU141 Treatment and Cell Preparation for
ChIP
This protocol is designed for cultured cells, such as the neuroblastoma cell line SK-N-SH or the

colon carcinoma cell line HCT116.

Materials:

PU141 (stock solution in DMSO)

Cell culture medium

Phosphate-buffered saline (PBS)

Formaldehyde (37% solution)
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Glycine (2.5 M stock solution)

Cell scrapers

Conical tubes (15 mL and 50 mL)

Refrigerated centrifuge

Procedure:

Cell Culture: Plate cells to achieve 80-90% confluency on the day of the experiment.

PU141 Treatment:

Prepare a working solution of PU141 in cell culture medium. Based on preliminary studies,

a final concentration of 25 µM can be used as a starting point.[11] Include a vehicle control

(DMSO) at the same final concentration.

Aspirate the old medium from the cells and add the medium containing PU141 or vehicle.

Incubate the cells for 3 hours at 37°C in a CO2 incubator.[11] This incubation time may be

optimized for different cell lines and target genes.

Cross-linking:

To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final

concentration of 1%.

Incubate for 10 minutes at room temperature with gentle agitation.

Quenching:

Stop the cross-linking by adding glycine to a final concentration of 0.125 M.

Incubate for 5 minutes at room temperature.

Cell Harvesting:

Aspirate the medium and wash the cells twice with ice-cold PBS.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b12428667?utm_src=pdf-body
https://www.benchchem.com/product/b12428667?utm_src=pdf-body
https://www.researchgate.net/figure/Schematic-diagram-of-CREB-binding-protein-CBP-showing-different-functional-domains-A_fig5_6812838
https://www.benchchem.com/product/b12428667?utm_src=pdf-body
https://www.researchgate.net/figure/Schematic-diagram-of-CREB-binding-protein-CBP-showing-different-functional-domains-A_fig5_6812838
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12428667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add ice-cold PBS with protease inhibitors and scrape the cells.

Transfer the cell suspension to a conical tube.

Centrifuge at 1,000 x g for 5 minutes at 4°C.

Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for the

ChIP procedure.

Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol outlines the steps for chromatin shearing, immunoprecipitation, and DNA

purification.

Materials:

Lysis Buffer

Shearing Buffer (RIPA or similar)

Sonicator

Protein A/G magnetic beads

ChIP-validated antibody against H3K27ac

Normal Rabbit or Mouse IgG (as a negative control)

Wash Buffers (low salt, high salt, LiCl)

Elution Buffer

Proteinase K

RNase A

DNA purification kit

Procedure:
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Cell Lysis and Chromatin Shearing:

Resuspend the cross-linked cell pellet in Lysis Buffer and incubate on ice.

Centrifuge to pellet the nuclei and resuspend in Shearing Buffer.

Shear the chromatin by sonication to an average fragment size of 200-800 bp.

Optimization of sonication conditions is critical.

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

Immunoprecipitation:

Pre-clear the chromatin with Protein A/G beads.

Take an aliquot of the pre-cleared chromatin as the "input" control.

Incubate the remaining chromatin with a specific antibody against H3K27ac or a negative

control IgG overnight at 4°C with rotation.

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and

incubate for 2-4 hours at 4°C.

Washing:

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-

specifically bound chromatin.

Perform a final wash with TE buffer.

Elution and Reverse Cross-linking:

Elute the chromatin from the beads using Elution Buffer.

Reverse the formaldehyde cross-links by incubating at 65°C for at least 6 hours or

overnight. Also, treat the "input" sample in the same way.

DNA Purification:
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Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.

Purify the DNA using a spin column-based DNA purification kit.

Elute the DNA in a small volume of elution buffer or water.

Protocol 3: Data Analysis by qPCR
Materials:

Purified ChIP DNA and Input DNA

qPCR primers for target gene promoters (e.g., MYC) and a negative control region (e.g., a

gene-desert region).

SYBR Green qPCR master mix

qPCR instrument

Procedure:

Primer Design: Design primers that amplify a 100-200 bp region of the target gene promoter.

qPCR Reaction Setup: Set up qPCR reactions for each ChIP sample and the corresponding

input DNA.

Data Analysis:

Calculate the amount of immunoprecipitated DNA relative to the input DNA (percent input

method).

Compare the enrichment in the PU141-treated samples to the vehicle-treated samples to

determine the effect of p300/CBP inhibition on H3K27ac levels at the target locus. A

significant decrease in the percent input for H3K27ac at the MYC promoter is the expected

outcome.

Mandatory Visualizations
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Caption: p300/CBP signaling pathway and the inhibitory action of PU141.

Experimental Workflow
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Caption: Experimental workflow for ChIP using the p300/CBP inhibitor PU141.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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